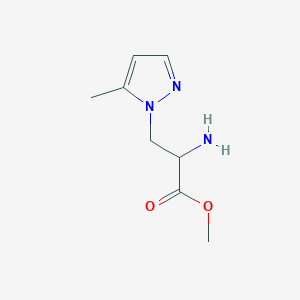
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the condensation of an appropriate aldehyde with hydrazine, followed by cyclization and esterification reactions . One common method involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The amino and ester groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Known for its use in the synthesis of heterocyclic compounds.
3-Amino-5-methyl-1H-pyrazole: Used as a beta-sheet template in peptide studies.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Synthesized via multi-component reactions and used in medicinal chemistry
Uniqueness
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |
Clave InChI |
XVKUNFDWZLPTOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


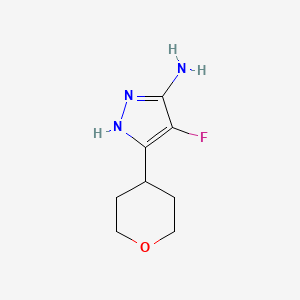
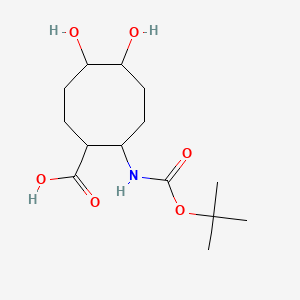
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
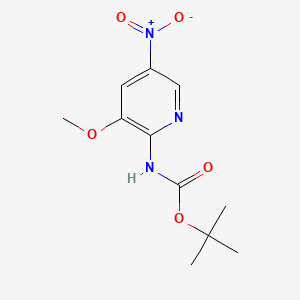

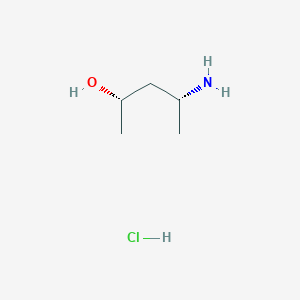
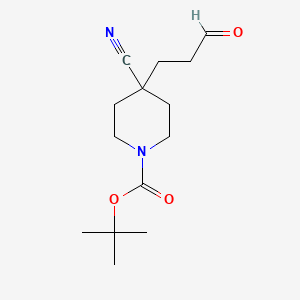
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)

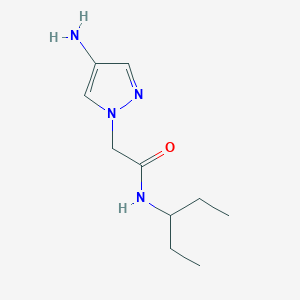
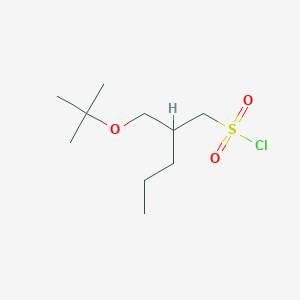

![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
